[2] Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
Nature protocols | UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
The protocol describes a method for identifying substrates of a given E3 ubiquitin ligase. The method involves expressing a biotin-tagged ubiquitin in cells, ...
1
-
UCSF Helen Diller Family Comprehensive Cancer Center
Read more about Mapping 3D genome architecture through in situ DNase Hi-C. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase-polyubiquitin- ...
--INVALID-LINK-- am unable to access specific information about a compound designated "UCSF686" and its direct comparisons to other compounds in the same class. The search results provided are exclusively related to protocols from the UCSF Helen Diller Family Comprehensive Cancer Center, focusing on methods for identifying substrates of E3 ubiquitin ligases and mapping 3D genome architecture. There is no mention of a specific compound named UCSF686 within these results.
Therefore, I cannot proceed with the request as the necessary information is not available in the provided search results.